Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets in a similar way to other benzo[b]thiophene derivatives .
Biochemical Pathways
Benzo[b]thiophene derivatives have been shown to have potential anticancer effects . They may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The compound’s molecular weight (19223 g/mol) and its solubility in most organic solvents suggest that it may have good bioavailability .
Result of Action
Similar compounds have been shown to have potential anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C.
Nitration: The benzothiophene core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The nitrated benzothiophene is reacted with an appropriate amine to form the benzamido group.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, iron powder, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Aqueous sodium hydroxide, reflux conditions.
Major Products:
Reduction: Methyl 3-(3-aminobenzamido)benzo[b]thiophene-2-carboxylate.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Hydrolysis: 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylic acid.
Scientific Research Applications
Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Material Science: Its benzothiophene core makes it a candidate for organic semiconductors and light-emitting diodes.
Biological Research: It is used in the study of enzyme inhibition and receptor modulation.
Industrial Chemistry: It can be employed in the synthesis of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.
Zileuton: An inhibitor of 5-lipoxygenase used in the treatment of asthma.
Sertaconazole: An antifungal agent that inhibits ergosterol synthesis.
Uniqueness: Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for drug development and material science applications.
Properties
IUPAC Name |
methyl 3-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5S/c1-24-17(21)15-14(12-7-2-3-8-13(12)25-15)18-16(20)10-5-4-6-11(9-10)19(22)23/h2-9H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIHKQPUDPMXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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